molecular formula C22H20O4 B7960700 Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate

Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate

Cat. No.: B7960700
M. Wt: 348.4 g/mol
InChI Key: AYDYPBAYNJDYFA-UHFFFAOYSA-N
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Description

Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate: is a chemical compound known for its unique structural composition and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester, giving it distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate typically involves multi-step organic reactions:

  • Synthesis of Intermediate Compounds: : The synthesis begins with the preparation of intermediate compounds such as benzyloxyphenol and methoxybenzoic acid.

  • Esterification Reaction: : The methoxybenzoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the benzoate ester.

  • Coupling Reaction: : The benzoate ester is then coupled with benzyloxyphenol through a Friedel-Crafts acylation reaction, using an aluminum chloride (AlCl3) catalyst, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up by optimizing reaction conditions to increase yield and purity. This could involve:

  • Optimizing Reaction Temperature and Pressure: : Controlling temperature and pressure to enhance the rate of reaction.

  • Use of Continuous Flow Reactors: : Employing continuous flow reactors for efficient large-scale production.

  • Purification Techniques: : Utilizing techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce hydroxyl groups, affecting its reactivity.

  • Reduction: : Reduction reactions can be used to remove oxygen-containing groups or add hydrogen atoms.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, modifying functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reducing Agents: : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Catalysts: : Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

  • Oxidation: : Can form hydroxylated derivatives.

  • Reduction: : Can produce deoxygenated or hydrogenated derivatives.

  • Substitution: : Can result in various substituted benzoate esters with different functional groups.

Scientific Research Applications

Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate has several applications in scientific research:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic compounds.

  • Biology: : Potentially explored for its effects on biological systems, including enzyme interactions and cellular processes.

  • Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory or antioxidant effects.

  • Industry: : Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate is determined by its interaction with molecular targets and pathways, which include:

  • Molecular Targets: : Enzymes, receptors, or other biomolecules that the compound binds to or modifies.

  • Pathways Involved: : Specific biochemical or signaling pathways that the compound influences, leading to its observed effects.

Comparison with Similar Compounds

Comparing Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate with other similar compounds highlights its uniqueness:

  • Similar Compounds

    • Methyl 4-[4-(ethoxy)phenyl]-3-methoxybenzoate

    • Methyl 4-[4-(methoxy)phenyl]-3-methoxybenzoate

    • Methyl 4-[4-(benzyloxy)phenyl]-3-hydroxybenzoate

  • Uniqueness: : The combination of the benzyloxy and methoxy groups attached to the phenyl ring in this compound provides it with specific chemical properties and reactivity that differ from its analogues, making it suitable for particular applications.

This compound’s distinct structure and properties make it a valuable substance in various scientific and industrial fields Its unique combination of functional groups enables diverse chemical reactions and potential applications

Properties

IUPAC Name

methyl 3-methoxy-4-(4-phenylmethoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-24-21-14-18(22(23)25-2)10-13-20(21)17-8-11-19(12-9-17)26-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDYPBAYNJDYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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